2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
2,4-Dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furocoumarins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one can be achieved through several methods. One common approach involves the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . Another method is a one-pot cascade reaction involving the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
2,4-Dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 9-position and the dimethyl groups at the 2 and 4 positions distinguish it from other similar compounds, potentially leading to different interactions with biological targets and varied applications.
Properties
Molecular Formula |
C22H20O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenyl-9-propylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C22H20O3/c1-4-8-16-12-18(23)25-17-11-13(2)19-20(15-9-6-5-7-10-15)14(3)24-22(19)21(16)17/h5-7,9-12H,4,8H2,1-3H3 |
InChI Key |
XGZSTYFAJYMLJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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